1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO3 It is characterized by a cyclobutyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group
Preparation Methods
The synthesis of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated as a white or cream-tinted crystalline solid, which is soluble in organic solvents such as ethanol and acetonitrile .
Chemical Reactions Analysis
1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl and pyrrolidine rings, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, influencing cellular processes such as cell division and metabolic pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with an isobutyl group instead of a cyclobutyl group.
1-Quinolyl-5-oxopyrrolidine-3-carboxylic acid: This derivative has a quinolyl group and has been studied for its potential to stimulate cell division.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIJENHTSZWQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676525 |
Source
|
Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-42-2 |
Source
|
Record name | 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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